ethyl 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Quinazolinone derivatives are synthesized and characterized for exploring their structural and chemical properties. A study by El-Shenawy (2017) details the synthesis of several quinazolinone derivatives, including reactions with various reagents to form new compounds, characterized using techniques like NMR, IR, and mass spectroscopy (El-Shenawy, 2017).
Biological Activities
- These compounds are also evaluated for their biological activities, including antibacterial and antifungal properties. For instance, a study mentioned the evaluation of synthesized quinazolinone derivatives for these activities, where some demonstrated high efficacy (El-Shenawy, 2017).
Antimicrobial Evaluation
- New derivatives of quinazolinones are often assessed for their antimicrobial properties. Studies like that by Hassan (2013) and Patel et al. (2012) have synthesized and evaluated various quinazolinone-based compounds for their effectiveness against different bacterial and fungal strains (Hassan, 2013), (Patel, Kumari, & Patel, 2012).
Pharmacological Studies
- Quinazolinone derivatives are also explored for their potential pharmacological applications. For example, Maggio et al. (2001) investigated new ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates for their analgesic and anti-inflammatory activities (Maggio et al., 2001).
Chemical Reactions and Derivatives
- The compound is part of research into novel syntheses and reactions of quinazolinones to create various derivatives with potential applications in different fields, as shown in studies by Chern et al. (1993) and others (Chern et al., 1993).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O6S/c1-2-39-28(36)19-42-31-32-25-17-27-26(40-20-41-27)16-24(25)30(38)35(31)18-21-8-10-22(11-9-21)29(37)34-14-12-33(13-15-34)23-6-4-3-5-7-23/h3-11,16-17H,2,12-15,18-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWSRNZTLUFPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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